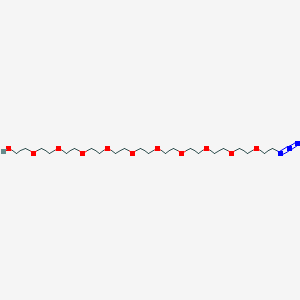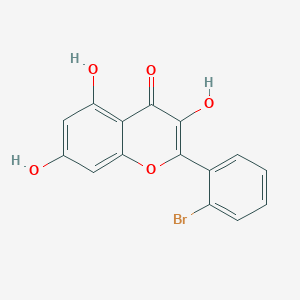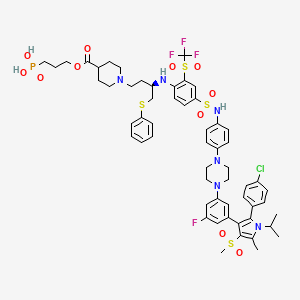
Azido-PEG11-Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG11-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Applications De Recherche Scientifique
1. Synthesis and Characterization
- Azido-terminated heterobifunctional poly(ethylene glycol)s (PEGs) like Azido-PEG11-Alcohol have been synthesized for "click" conjugation, with applications in conjugation chemistry and targeted drug delivery. These PEG derivatives have been characterized using NMR and mass spectrometry techniques, confirming the efficiency of the synthesis process and the potential for conjugation with various ligands (Hiki & Kataoka, 2007).
2. Cell Adhesion and Migration
- Azido-PEG11-Alcohol derivatives have been utilized in creating substrates for dynamic cell adhesion. These substrates have enabled the study of cell adhesion, migration, and shape change, showcasing their importance in tissue motility assays and patterned coculturing (van Dongen et al., 2013).
3. Drug Conjugation
- Azido-PEG11-Alcohol has been instrumental in the development of drug conjugation strategies. For instance, its application in PEGylation methodologies based on site-specific incorporation of unnatural amino acids into proteins showcases its potential in therapeutic applications (Deiters et al., 2004).
4. Nanoparticle Formation and Drug Delivery
- Research has been conducted on the synthesis of azido-PEG11-Alcohol derivatives for their application in nanoparticle formation and drug delivery systems. This includes the development of sustained-release prodrugs and magnetic and recyclable phase-transfer catalysts for the preparation of various compounds (Li et al., 2010); (Kiasat et al., 2016).
5. Bioconjugation
- Azido-PEG11-Alcohol and its derivatives have been used in bioconjugation techniques. This includes the conjugation of biotin to the interfaces of polymeric micelles via in situ click chemistry, demonstrating its potential in enhancing bioavailability and targeting specific cellular components (Wang et al., 2009).
6. Click Chemistry and Molecular Probes
- The compound has been applied in click chemistry for the synthesis of molecular probes. For example, an azido amine linker derived from Azido-PEG11-Alcohol was used to create a carbohydrate-fluorescein conjugate for studying carbohydrate-binding proteins (Bertozzi & Bednarski, 1991).
7. Magnetic Material Construction
- Azido groups, similar to those in Azido-PEG11-Alcohol, have been used in the construction of magnetic molecule materials. This has been a significant area of study in magnetochemistry, with azido-mediated systems displaying varied magnetic behaviors (Zeng et al., 2009).
Propriétés
Nom du produit |
Azido-PEG11-Alcohol |
|---|---|
Formule moléculaire |
C22H45N3O11 |
Poids moléculaire |
527.61 |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H45N3O11/c23-25-24-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-22H2 |
Clé InChI |
QBBFWGPQBOSPDN-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azido-PEG11-alcohol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





